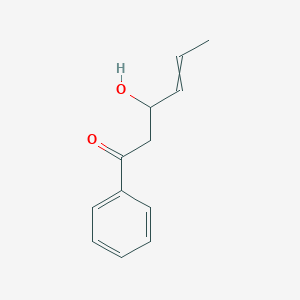![molecular formula C9H19N5S B14340928 1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione CAS No. 98318-35-5](/img/structure/B14340928.png)
1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione is a chemical compound with a unique structure that includes a tetrazole ring and a thione group
Preparation Methods
The synthesis of 1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione typically involves the reaction of dipropylamine with ethyl chloroacetate to form an intermediate, which is then cyclized with sodium azide to produce the tetrazole ring. The final step involves the introduction of the thione group through a reaction with carbon disulfide under basic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form a dihydrotetrazole derivative.
Substitution: The amino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[2-(Dipropylamino)ethyl]-1,2-dihydro-5H-tetrazole-5-thione can be compared with other similar compounds, such as:
4-[2-(Dipropylamino)ethyl]-1,2-benzenediol: Another compound with a dipropylaminoethyl group, but with different functional groups and applications.
Ropinirole: A compound with a similar dipropylaminoethyl group, used in the treatment of Parkinson’s disease. The uniqueness of this compound lies in its specific structure and the presence of the tetrazole and thione groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
98318-35-5 |
|---|---|
Molecular Formula |
C9H19N5S |
Molecular Weight |
229.35 g/mol |
IUPAC Name |
1-[2-(dipropylamino)ethyl]-2H-tetrazole-5-thione |
InChI |
InChI=1S/C9H19N5S/c1-3-5-13(6-4-2)7-8-14-9(15)10-11-12-14/h3-8H2,1-2H3,(H,10,12,15) |
InChI Key |
ZYJAGNIBRBUHMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCN1C(=S)N=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Chloro-1-[(1-chloro-2-methylpropyl)disulfanyl]-2-methylpropane](/img/structure/B14340852.png)
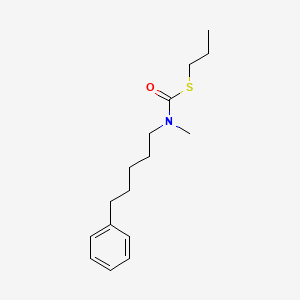
![1-[6-(Dihexadecylamino)-6-oxohexyl]-1'-ethyl-4,4'-bipyridin-1-ium](/img/structure/B14340869.png)
![5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol](/img/structure/B14340883.png)
![Ethanol, 2-[3-(pentamethyldisiloxanyl)propoxy]-](/img/structure/B14340891.png)

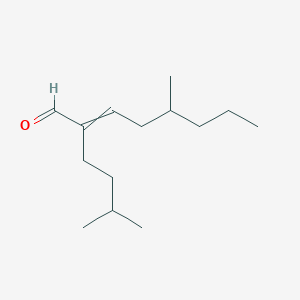
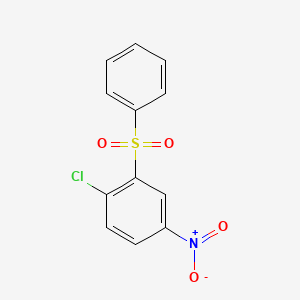
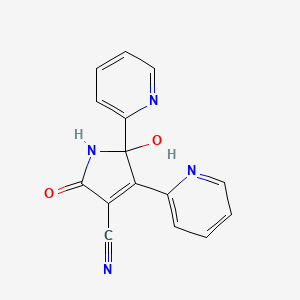
![2-Amino-3-[2-(4-methylphenyl)hydrazinylidene]prop-1-ene-1,1,3-tricarbonitrile](/img/structure/B14340925.png)
![[(E)-[(2,4-dihydroxyphenyl)-phenylmethylidene]amino]urea](/img/structure/B14340927.png)

